molecular formula C8H10N2O3 B13526571 5-((Methylamino)methyl)-2-nitrophenol

5-((Methylamino)methyl)-2-nitrophenol

Cat. No.: B13526571
M. Wt: 182.18 g/mol
InChI Key: YTYPTOONCUVBHS-UHFFFAOYSA-N
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Description

5-((Methylamino)methyl)-2-nitrophenol is an organic compound that features a nitrophenol group substituted with a methylamino group

Preparation Methods

The synthesis of 5-((Methylamino)methyl)-2-nitrophenol typically involves the nitration of phenol followed by the introduction of a methylamino group. One common method involves the reaction of 2-nitrophenol with formaldehyde and methylamine under acidic conditions to yield the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

5-((Methylamino)methyl)-2-nitrophenol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid. Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and reducing agents like iron and hydrochloric acid. Major products formed from these reactions include amino derivatives and substituted phenols.

Scientific Research Applications

5-((Methylamino)methyl)-2-nitrophenol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It may be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-((Methylamino)methyl)-2-nitrophenol involves its interaction with specific molecular targets. The nitrophenol group can participate in redox reactions, while the methylamino group can form hydrogen bonds and interact with biological molecules. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar compounds to 5-((Methylamino)methyl)-2-nitrophenol include:

    2-Nitrophenol: Lacks the methylamino group, making it less reactive in certain chemical reactions.

    4-Nitrophenol: Similar structure but with the nitro group in a different position, affecting its reactivity and applications.

    5-Aminomethyl-2-nitrophenol: Similar structure but with an amino group instead of a methylamino group, leading to different chemical properties and reactivity.

This compound is unique due to the presence of both the nitro and methylamino groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

5-(methylaminomethyl)-2-nitrophenol

InChI

InChI=1S/C8H10N2O3/c1-9-5-6-2-3-7(10(12)13)8(11)4-6/h2-4,9,11H,5H2,1H3

InChI Key

YTYPTOONCUVBHS-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC(=C(C=C1)[N+](=O)[O-])O

Origin of Product

United States

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